(R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
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Overview
Description
®-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a chiral diamine compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropyl group and a methylpyrrolidine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-methylpyrrolidine and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like ethanol or methanol. The reaction temperature is maintained at around 0-5°C to ensure the desired stereochemistry.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other chiral catalysts may be used to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of ®-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, ®-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable for the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its chiral nature makes it suitable for studying stereoselective interactions with biological targets.
Medicine
In medicine, ®-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other advanced materials.
Mechanism of Action
The mechanism of action of ®-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
- ®-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
Uniqueness
Compared to similar compounds, ®-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine stands out due to its isopropyl group, which can influence its reactivity and interaction with molecular targets. This structural difference can lead to variations in its chemical and biological properties, making it a unique compound for research and industrial applications.
Properties
IUPAC Name |
N'-[(3R)-1-methylpyrrolidin-3-yl]-N'-propan-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-9(2)13(7-5-11)10-4-6-12(3)8-10/h9-10H,4-8,11H2,1-3H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQORNFZDRJFBSM-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C1CCN(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCN)[C@@H]1CCN(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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